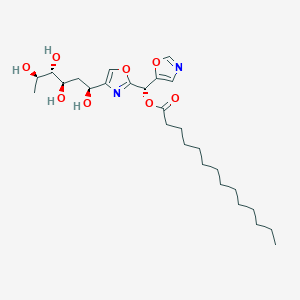

Bengazole A

Description

Properties

Molecular Formula |

C27H44N2O8 |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,4S,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate |

InChI |

InChI=1S/C27H44N2O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-24(33)37-26(23-16-28-18-36-23)27-29-20(17-35-27)21(31)15-22(32)25(34)19(2)30/h16-19,21-22,25-26,30-32,34H,3-15H2,1-2H3/t19-,21+,22-,25+,26+/m1/s1 |

InChI Key |

XXGWNOCDEURNQA-MXNGIANISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H](C1=CN=CO1)C2=NC(=CO2)[C@H](C[C@H]([C@H]([C@@H](C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(C1=CN=CO1)C2=NC(=CO2)C(CC(C(C(C)O)O)O)O |

Synonyms |

bengazole A |

Origin of Product |

United States |

Advanced Structural Elucidation and Absolute Configuration Determination of Bengazole a

Comprehensive Spectroscopic Methodologies for Structural Connectivitynih.govnih.gov

The initial determination of the planar structure of Bengazole A relied on a suite of spectroscopic methods. These techniques provided crucial information about the connectivity of atoms and the types of functional groups present in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, long-range correlations, NOESY for relative stereochemistry)nih.govnih.govorganic-chemistry.org

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were fundamental in piecing together the molecular framework of this compound. ipb.ptuq.edu.au Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed to establish the connectivity between protons and carbons. uni-duesseldorf.deresearchgate.net For instance, COSY experiments revealed the sequence of protons in the polyol side chain, while HMBC correlations helped to link the bis-oxazole core to this side chain and the fatty acid moiety. ipb.pt

The relative stereochemistry of the multiple stereocenters in this compound was elucidated through Nuclear Overhauser Effect Spectroscopy (NOESY). ipb.ptnih.gov NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the three-dimensional arrangement of the molecule. nih.gov Analysis of the NOESY correlations allowed for the determination of the relative configuration of the hydroxyl groups along the side chain. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysisorganic-chemistry.org

High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. mdpi.com The HRMS data for this compound confirmed its molecular formula, providing the foundation for further structural elucidation. acs.org Fragmentation analysis within the mass spectrometer also offered clues about the different structural components of the molecule, such as the loss of the fatty acid side chain. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identificationacs.orgnih.gov

Infrared (IR) spectroscopy was utilized to identify the key functional groups present in this compound. scielo.org.mx The IR spectrum would have shown characteristic absorption bands for hydroxyl (-OH) groups from the polyol chain, ester carbonyl (C=O) group from the myristoyl ester, and the C=N and C-O bonds characteristic of the oxazole (B20620) rings. uit.nodntb.gov.ua

X-ray Crystallography for Crystalline Derivatives and Absolute Stereochemistrynih.govnih.gov

While obtaining suitable crystals of the natural product itself can be challenging, X-ray crystallography of a crystalline derivative is a powerful method for unambiguously determining the absolute stereochemistry of a molecule. wikipedia.orgresearchgate.net In the context of bengazole research, total synthesis efforts have produced intermediates and final products that have been subjected to X-ray crystallographic analysis, confirming the stereochemical assignments made by other methods. nih.govthieme-connect.com This technique provides a definitive three-dimensional structure, solidifying the absolute configuration of all stereocenters. wikipedia.org

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)nih.govmdpi.com

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, were crucial in establishing the absolute configuration of this compound. mdpi.com The absolute stereochemistry was determined by comparing the Circular Dichroism (CD) spectra of tetra-p-bromobenzoate esters of this compound with those of synthetic models with a known configuration. nih.govacs.org The exciton (B1674681) coupling observed in the CD spectrum of the derivatized natural product provided definitive evidence for its absolute stereochemistry. nih.gov This method, combined with the modified Mosher's method, was key to the initial assignment of the absolute configuration. acs.orgnih.gov

Computational Chemistry in Structural Verification and Stereochemical Predictionnih.gov

Computational chemistry has played a supportive role in the structural elucidation of complex natural products like this compound. Theoretical calculations of NMR chemical shifts and chiroptical properties (like ECD and Optical Rotatory Dispersion) for different possible stereoisomers can be compared with experimental data to verify the proposed structure and stereochemistry. While specific computational studies focusing solely on this compound's initial structural determination are not extensively detailed in early literature, this approach is now a standard tool in modern natural product chemistry for confirming assignments.

Biosynthetic Pathways and Enzyme Systems for Bengazole a

Proposed Biosynthetic Precursors and Building Blocks

The biosynthesis of natural products like Bengazole A is thought to follow a modular assembly logic, utilizing common metabolic building blocks. The core structure of this compound suggests a pathway involving the convergence of fatty acid and amino acid metabolism.

Key proposed precursors include:

A polyketide-derived chain: The long aliphatic side chain is likely derived from the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as fundamental building blocks for chain extension.

Amino acids: The oxazole (B20620) heterocycles are characteristically formed from amino acid precursors, such as serine or cysteine, which undergo cyclization and oxidation.

Glycerol (B35011) or a related sugar derivative: The stereochemically rich core connecting the bis-oxazole unit to the lipid tail is hypothesized to originate from a carbohydrate source, such as glycerol or a derivative thereof. researchgate.net

The assembly of these precursors into the final this compound structure necessitates a sophisticated enzymatic machinery capable of catalyzing a series of complex transformations.

Elucidation of Key Enzymatic Transformations

The construction of this compound from its basic building blocks involves a series of key enzymatic reactions, including chain assembly, heterocycle formation, and functional group modifications.

The biosynthesis of many complex natural products is orchestrated by large, multi-domain enzymatic complexes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). researchgate.netnih.govbeilstein-journals.org It is strongly implied that a hybrid PKS-NRPS system is responsible for assembling the backbone of this compound.

PKS modules would be responsible for the iterative condensation of short-chain carboxylic acid units (e.g., acetate, propionate) to construct the polyketide chain.

NRPS modules would incorporate amino acid precursors, which are the foundational elements for the oxazole rings. These modules typically consist of adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains that select, activate, and link the amino acid units. beilstein-journals.org

While a dedicated PKS/NRPS gene cluster for this compound has not yet been identified and characterized from a producing organism, the structural motifs of this compound are highly characteristic of products from such enzymatic assembly lines. frontiersin.org

A crucial step in the biosynthesis of this compound is the formation of the two oxazole rings. This transformation is thought to proceed via an oxidative cyclization of a precursor peptide-like chain. This process typically involves the following steps:

Cyclodehydration: An enzyme, often a cyclodehydratase domain within an NRPS module, would catalyze the initial ring closure to form an oxazoline (B21484) intermediate.

Oxidation: A subsequent oxidation step is required to convert the oxazoline to the fully aromatic oxazole.

Enzymes such as cytochrome P450 monooxygenases or flavin-dependent oxidases are frequently implicated in such transformations in other biosynthetic pathways. organic-chemistry.orgbiorxiv.org These enzymes utilize molecular oxygen to introduce the double bond required for aromatization. The precise enzymes responsible for this step in this compound biosynthesis remain to be identified.

The final structure of this compound features a myristoyl group esterified to a hydroxyl group on the core structure. This side-chain elaboration is likely catalyzed by specific tailoring enzymes after the main backbone has been assembled. An acyltransferase is the most probable enzyme type for this function. This enzyme would recognize the deacylbengazole core and transfer the myristoyl group from a donor molecule, such as myristoyl-CoA, to the target hydroxyl group. The specificity of this enzyme would be critical in determining the final identity of the Bengazole analogue produced.

Genetic Basis of Biosynthesis: Identification and Characterization of Gene Clusters

The genes encoding the enzymes for a specific natural product pathway are often clustered together on the chromosome of the producing organism. unl.pt The identification and characterization of such a biosynthetic gene cluster (BGC) for this compound would provide definitive proof of its biosynthetic pathway and the enzymes involved.

To date, a specific BGC for this compound has not been reported in the scientific literature. The producing organism, a marine sponge of the genus Jaspis, harbors a complex microbial community, and it is highly probable that a symbiotic microorganism, rather than the sponge itself, is the true producer of the bengazoles. tubitak.gov.tr Identifying the correct producing bacterium and sequencing its genome are essential future steps to locate and study the this compound BGC.

The discovery of BGCs for structurally related compounds, such as other oxazole-containing natural products, can provide a roadmap for what to expect in the this compound cluster. nih.govplos.orgsecondarymetabolites.org These clusters typically contain genes for PKS and NRPS modules, as well as for tailoring enzymes like oxidases and acyltransferases. frontiersin.org

Chemoenzymatic Approaches to Pathway Intermediates and Analogues

In the absence of a fully characterized biosynthetic pathway, chemoenzymatic synthesis has emerged as a powerful tool to explore the formation of this compound and to generate novel analogues. mdpi.commdpi.comchemrxiv.org This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic transformations.

Researchers have utilized enzymes in several key ways:

Kinetic Resolution: Enzymes, such as lipases, can be used to selectively acylate or deacylate racemic intermediates, allowing for the separation of enantiomers and the production of stereochemically pure building blocks for total synthesis. mdpi.com

Pathway Intermediates: By synthesizing proposed biosynthetic intermediates, it is possible to feed these to cell-free extracts or purified enzymes to test for their conversion to downstream products, thereby helping to validate proposed pathway steps. nih.gov

Analogue Generation: Tailoring enzymes with relaxed substrate specificity can be used to modify the core structure of this compound or its precursors, leading to the creation of new analogues with potentially improved biological activities. For example, an acyltransferase could be used to attach different fatty acid side chains to the deacylbengazole core.

These chemoenzymatic strategies provide valuable insights into the logic of the biosynthetic pathway and offer a practical means of accessing compounds that may be difficult to obtain through total synthesis or isolation from natural sources alone. exaly.com

Total Synthesis Strategies and Methodological Innovations for Bengazole a and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis, a problem-solving technique in organic synthesis, deconstructs a target molecule into simpler, commercially available starting materials. beilstein-journals.orgdeanfrancispress.comlibretexts.org For Bengazole A, a common retrosynthetic approach involves disconnecting the molecule at key positions to simplify its complex structure. scielo.org.mxgoogle.com

A primary strategic disconnection often occurs at the ester linkage, separating the myristoyl side chain from the bisoxazole core. The core is then further simplified by disconnecting the two oxazole (B20620) rings. Another key disconnection targets the bonds forming the polyhydroxylated side chain. This convergent approach allows for the separate synthesis of the key fragments—the bisoxazole unit and the polyol side chain—which are then coupled in the final stages of the synthesis. clockss.org This strategy offers flexibility and efficiency, enabling the synthesis of various analogues for structure-activity relationship (SAR) studies. mdpi.comnih.gov

Development of Key Synthetic Methodologies and Reactions

The synthesis of this compound has spurred the development and application of several key chemical reactions and methodologies, particularly for the stereocontrolled construction of its chiral centers and heterocyclic rings.

The polyhydroxylated side chain of this compound contains multiple stereocenters, the precise arrangement of which is crucial for its biological activity. ontosight.ai Chemists have employed various stereoselective reactions to control the formation of these chiral centers.

A notable strategy involves a diastereoselective [3+2] nitrile oxide cycloaddition. cam.ac.ukorganic-chemistry.org This reaction is instrumental in establishing the stereochemistry of the polyol side chain, influenced by the "inside alkoxy effect," which directs the approach of the reagent. organic-chemistry.orgacs.org

Aldol (B89426) reactions have also been a cornerstone in constructing the carbon backbone of the side chain. mdpi.comresearchgate.net Both substrate-controlled and reagent-controlled aldol reactions have been utilized to achieve the desired stereochemistry. For instance, the use of chiral auxiliaries or chiral catalysts in aldol condensations allows for the enantioselective formation of new stereocenters. researchgate.netwikipedia.org The Sharpless asymmetric dihydroxylation is another powerful tool employed to introduce two adjacent hydroxyl groups with specific stereochemistry onto a double bond in the side chain precursor. clockss.org

The formation of the two oxazole rings in this compound is a critical part of its synthesis. researchgate.netnio.res.in Several methods have been adapted and optimized for this purpose.

One innovative approach involves the construction of the 2,4-disubstituted oxazole under mild conditions, which is crucial for preserving the sensitive stereocenter located between the two oxazole rings. cam.ac.ukresearchgate.net The Ley group, for example, utilized a method starting from an amide and an aldehyde that undergo intramolecular cyclization. organic-chemistry.org Another route employs the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde, a variation of the Van Leusen oxazole synthesis, to form the oxazole ring. scielo.org.mx The Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, is another classical method that has been considered in synthetic strategies for oxazole-containing natural products.

The assembly of the polyhydroxylated side chain often begins from chiral pool starting materials like D-glyceraldehyde or tartaric acid derivatives, which provide a pre-existing stereochemical framework. mdpi.comnih.gov Alternatively, asymmetric reactions are used to build the chain from achiral precursors.

Key reactions in assembling this fragment include stereoselective aldol additions to extend the carbon chain while controlling the stereochemistry of the newly formed hydroxyl and methyl groups. mdpi.com The use of tin-based reagents, such as the Thomas-SnCl4-assisted coupling of oxazole aldehydes with δ-alkoxyallylstannanes, has been employed to create the carbon-carbon bond linking the heterocyclic core to the side chain with high diastereoselectivity. clockss.org Subsequent functional group manipulations, including protections and deprotections of hydroxyl groups, are then carried out to complete the synthesis of the side chain before its coupling to the bisoxazole core.

Enantioselective Approaches to Chiral Centers

Enantioselective synthesis, which favors the formation of a specific enantiomer, is paramount in the synthesis of this compound to ensure the correct absolute stereochemistry of the final product. wikipedia.org

Several strategies have been implemented to achieve enantioselectivity. One approach is the use of chiral catalysts in key bond-forming reactions. For example, chiral ligands in Sharpless asymmetric dihydroxylation reactions or chiral Lewis acids in aldol reactions can induce high levels of enantioselectivity. clockss.orgresearchgate.net

Another common strategy is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. This method has been successfully used in aldol reactions during the synthesis of bengamide and bengazole precursors.

Chiral pool synthesis, starting from enantiomerically pure natural products like amino acids or sugars, is also a viable approach. wikipedia.org This strategy leverages the inherent chirality of the starting material to build the complex stereochemical array of this compound. mdpi.com

Comparative Analysis of Published Total Syntheses and Their Efficiencies

Several research groups have reported the total synthesis of this compound, each with unique strategies and varying levels of efficiency. nih.govmdpi.com

In 2010, Chandrasekhar and co-workers reported what was, at the time, the shortest total synthesis of this compound. mdpi.comacs.org Their convergent strategy involved the coupling of a pre-formed bis-oxazole fragment with the amino polyol side chain. mdpi.com

Interactive Data Table of Selected this compound Syntheses

| Lead Author | Year | Key Strategy | Overall Yield (%) | Number of Steps (Longest Linear Sequence) |

| Molinski | 1999 | First total synthesis, confirmed absolute configuration. nih.govmdpi.com | Not explicitly stated in the provided text. | Not explicitly stated in the provided text. |

| Ley | 2006 | Stereocontrolled, diastereoselective 1,3-dipolar cycloaddition. cam.ac.uk | 3.4 mdpi.com | 13 (from a key intermediate) mdpi.com |

| Chandrasekhar | 2010 | Shortest synthesis to date, convergent coupling. mdpi.com | Not explicitly stated in the provided text. | Not explicitly stated in the provided text. |

Convergent vs. Linear Synthetic Routes: Efficiency and Practicality Considerations

A linear synthesis builds a target molecule in a sequential, step-by-step manner, where each intermediate is created from the preceding one in a single, elongated reaction pathway. In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule. These fragments are then joined together (coupled) in the later stages of the synthesis to form the final product. fiveable.mewikipedia.orgchemistnotes.com

| Synthesis Strategy | Description | Yield Calculation | Theoretical Overall Yield |

|---|---|---|---|

| Linear Synthesis | A single sequence of 10 consecutive steps. | (0.90)10 | ~35% |

| Convergent Synthesis | Two 5-step fragments are made separately and then combined in a final step. | (0.90)5 × (0.90)5 × (0.90)1 = (0.90)6 | ~53% |

From a practical standpoint, convergent syntheses offer several advantages, particularly for complex targets like this compound. fiveable.me They allow for the parallel execution of different synthetic lines, which can significantly reduce the total time required to complete the synthesis. Furthermore, if a particular step in the synthesis of one fragment fails, only that shorter sequence needs to be re-optimized, leaving the successful synthesis of other fragments unaffected. In a linear route, a failure at any stage, especially a late stage, can be catastrophic, potentially requiring the entire synthesis to be restarted.

In the context of this compound, convergent strategies have proven to be the most effective and are a hallmark of the most successful total syntheses reported. researchgate.netnih.gov Researchers have focused on preparing the two distinct oxazole-containing fragments independently before their strategic coupling. For instance, the highly regarded synthesis by Ley and co-workers is based on a convergent strategy. researchgate.netnih.gov This approach involves the stereocontrolled synthesis of key building blocks, which are then united using powerful chemical reactions. A key innovation in their route was the construction of the sensitive stereogenic center between the two oxazole rings at a late stage, which helps preserve its integrity. cam.ac.uknih.gov

Earlier synthetic efforts, while foundational, sometimes faced challenges in controlling stereochemistry, occasionally resulting in mixtures of isomers (epimers) that required difficult separation, thereby lowering the practical yield of the desired natural product. clockss.org The development of highly stereocontrolled and convergent routes, such as the Ley synthesis, represented a significant advancement, providing high yields of a single stereoisomer of this compound. nih.govcam.ac.uk

Table 2: Comparison of Selected Synthetic Strategies for this compound and its Core Structure This table summarizes key aspects of different reported synthetic approaches, highlighting the strategic choice and its outcome.

| Principal Investigator(s) | Strategy Type | Key Features & Methodological Innovations | Outcome / Efficiency Notes |

|---|---|---|---|

| Ley et al. | Convergent | Diastereoselective 1,3-dipolar cycloaddition; mild conditions for oxazole construction; late-stage coupling of fragments. cam.ac.ukorganic-chemistry.org | High-yielding and stereocontrolled; provides access to single stereoisomers of this compound and B. nih.govcam.ac.uk |

| Shioiri et al. | Convergent | Synthesis of deacylbengazole via SnCl4-assisted coupling of an oxazole aldehyde with a δ-alkoxyallylstannane, followed by Sharpless asymmetric dihydroxylation. clockss.org | Successful synthesis of the core deacylbengazole structure and advanced C1-C9 fragments. clockss.org |

| Molinski et al. | Convergent | First total synthesis; utilized coupling of 2-lithiooxazoles with a D-galactose derivative. clockss.org | Successfully achieved the total synthesis, but as a mixture of C10 epimers, demonstrating the stereochemical challenge. clockss.org |

Ultimately, for a molecule with the structural intricacy of this compound, which contains multiple stereocenters and sensitive functional groups, convergent synthesis is not merely a preferable option but a practical necessity for achieving an efficient, flexible, and high-yielding route to the natural product and its analogues.

Structure Activity Relationship Sar Studies and Rational Design of Bengazole a Analogues

Design Principles for Structural Modification of the Bengazole A Scaffold

Initial SAR studies have established several fundamental design principles for modifying the this compound structure. The core understanding is that three main components of the molecule are critical for its potent anti-Candida activity: the bis-oxazole core, a long hydrophobic side chain, and the hydrophilic polyol side chain. nih.govnih.gov Limited substitutions are tolerated, and significant alterations to any of these regions often lead to a substantial loss of activity. nih.gov For instance, early investigations revealed that both oxazole (B20620) rings and the fatty acyl chain are requirements for high potency. nih.gov The general principle guiding the design of analogues has been to maintain these three key domains while systematically introducing modifications to probe their specific roles and to potentially enhance activity or simplify the molecular structure.

Synthesis of Chemically Modified this compound Derivatives and Analogues

Following the established design principles, various synthetic campaigns have been undertaken to create a range of this compound derivatives. These efforts have focused on systematically altering each of the key structural domains of the parent molecule.

The bis-oxazole system is a distinctive feature of the bengazoles. Research into its importance has shown that at least one oxazole ring is necessary for antifungal activity. nih.gov Analogues have been prepared containing either one or two 1,3-oxazole rings to investigate the role of this heterocyclic core. nih.gov Studies involving the synthesis of truncated 2,4-disubstituted oxazole analogues have been reported. researchgate.net For example, a small library of compounds replacing the complex polyol side chain with a simpler 1-hydroxy-1-butyl group attached to either a single oxazole or a bis-oxazole system was synthesized. nih.gov While some of these compounds showed activity, none were more potent than this compound itself. nih.gov Interestingly, the direct heterocyclic analogue that most closely resembled this compound but had a truncated n-propyl carbinol chain instead of the polyol chain was inactive, highlighting the intricate relationship between the core and its substituents. nih.gov

The long fatty acyl side chain is another critical element for the antifungal properties of this compound. nih.govnih.gov Its importance is unequivocally demonstrated by the complete loss of anti-Candida activity in 'Bengazole Z', the des-acyl derivative of this compound. nih.gov Similarly, the pentaol product obtained from the saponification of bengazoles A-G is also devoid of activity. nih.gov While the fatty acyl chain is required, its modification does not always lead to predictable outcomes. For instance, the creation of myristate esters from active parent alcohols surprisingly resulted in a loss of activity, which was suggested to be due to solubility limitations. nih.gov This indicates that while lipophilicity is a factor, the specific structure and placement of the acyl chain are finely tuned for optimal biological function. nih.gov

The hydrophilic polyol side chain plays a crucial role in the activity of this compound. nih.gov Its significance was highlighted by the finding that replacing this intricate chain with a simple truncated n-propyl carbinol group on the bis-oxazole core led to an inactive compound. nih.gov This demonstrates that the polyol portion is not merely a placeholder for a hydrophilic group but contributes specifically to the molecule's interaction with its biological target. The complete removal of the acyl chain to yield the pentaol also results in an inactive molecule, further emphasizing that the polyol chain's function is dependent on the presence of the other key pharmacophoric elements. nih.gov

The complex structure of this compound includes several stereocenters, and their specific configuration is important for activity. The absolute stereostructure of this compound was determined through a combination of chemical degradation, synthesis of model compounds, and spectroscopic comparisons. nih.gov Total synthesis efforts have not only confirmed the structure but also enabled access to stereochemical analogues. nih.govnih.gov For instance, the synthesis of 10-epi-bengazole A has been reported, allowing for the evaluation of the stereochemistry at the carbon atom linking the bis-oxazole core to the fatty acyl chain. nih.gov Such stereochemical explorations are vital for mapping the three-dimensional requirements of the binding site.

Elucidation of Essential Pharmacophores through Systematic Modifications

Through the systematic synthesis and biological evaluation of the analogues described above, a clear picture of the essential pharmacophores of this compound has emerged. The key findings from SAR studies collectively indicate that the antifungal activity is not attributable to a single part of the molecule but rather to the concerted action of three distinct structural features. nih.gov

These essential pharmacophores are:

A Heterocyclic Core: At least one, and preferably two, 1,3-oxazole rings are required. nih.govnih.gov The activity is correlated with the presence of a 5-monosubstituted oxazole. nih.gov

A Long Hydrophobic Acyl Chain: This lipophilic tail is indispensable for activity, as its removal completely abrogates antifungal properties. nih.govnih.gov

A Specific Hydrophilic Polyol Side Chain: This chain is not interchangeable with simpler hydrophilic groups, indicating it has a specific role in target binding or molecular conformation. nih.gov

Impact of Stereochemical Variations on Molecular Recognition and Activity

The stereochemistry of this compound, a marine natural product with potent antifungal activity, plays a crucial role in its biological function. Although extensive systematic studies on the impact of all stereocenters are not widely available in the current literature, preliminary research provides valuable insights into the importance of specific stereochemical configurations for its molecular recognition and antifungal efficacy. The absolute stereostructure of this compound has been determined, providing a critical foundation for understanding these stereochemical influences. nih.gov

Initial investigations into the structure-activity relationships of this compound analogues have highlighted the significance of the stereocenter at the C-10 position, which bears the myristate ester. In a study involving the synthesis of truncated analogues of this compound, a diastereomeric mixture of one such analogue was found to be inactive, suggesting that a specific stereochemical arrangement is necessary for activity. nih.gov Furthermore, when diastereomers of an analogue corresponding to the C-10 position of this compound were prepared and tested, the diastereomer that matched the natural configuration of this compound exhibited slightly greater antifungal activity. nih.gov This finding indicates that the spatial orientation of the lipophilic side chain, dictated by the stereochemistry at C-10, is a key determinant for optimal interaction with its biological target.

While these findings underscore the importance of stereochemistry in the activity of this compound analogues, a comprehensive understanding of the role of each chiral center remains to be fully elucidated. The complex polyol side chain of this compound contains multiple stereocenters, and their precise spatial arrangement is likely critical for the correct presentation of the molecule to its target, influencing binding affinity and subsequent biological response. The lack of activity in some diastereomeric mixtures suggests that even subtle changes in the three-dimensional structure can lead to a significant loss of antifungal potency. nih.gov Further synthetic and biological evaluation of a complete set of stereoisomers would be invaluable in mapping the precise stereochemical requirements for the potent antifungal action of the bengazoles.

Table 1: Antifungal Activity of this compound Analogue Diastereomers

This table is illustrative and based on qualitative descriptions in the literature, as specific quantitative data for a full set of stereoisomers is not available.

| Compound | Stereochemistry at C-10 | Antifungal Activity |

| Analogue Diastereomer 1 | Matches natural this compound | Modest Activity |

| Analogue Diastereomer 2 | Opposite to natural this compound | Slightly less active than Diastereomer 1 |

| Truncated Analogue | Diastereomeric Mixture | Inactive |

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

As of the current body of scientific literature, there have been no specific computational docking or molecular dynamics simulation studies published that focus on this compound or its analogues. The precise molecular target of this compound remains to be definitively identified, which is a prerequisite for conducting meaningful in silico studies of its ligand-target interactions.

The mechanism of action of this compound is known to differ from that of common azole antifungal drugs, which inhibit lanosterol (B1674476) 14α-demethylase. nih.gov Investigations have shown that the antifungal activity of this compound is dependent on the presence of ergosterol (B1671047) in the fungal cell membrane, suggesting a possible interaction with this sterol or a related membrane component. nih.gov However, without a crystallized protein target or a well-validated homology model, performing accurate molecular docking and dynamics simulations to predict the binding mode and interaction energies of this compound is not feasible.

Once the molecular target of this compound is identified and structurally characterized, computational methods will be invaluable tools for elucidating the precise nature of its interactions. Molecular docking could be employed to predict the binding orientation of this compound and its analogues within the active site of the target protein. This would allow for the visualization of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that contribute to binding affinity.

Following docking studies, molecular dynamics simulations could provide a more dynamic picture of the ligand-target complex. These simulations can model the flexibility of both the ligand and the protein over time, offering insights into the stability of the binding pose and revealing conformational changes that may occur upon ligand binding. Furthermore, techniques such as free energy calculations based on molecular dynamics trajectories could be used to quantitatively predict the binding affinities of different this compound analogues, thereby guiding the rational design of more potent antifungal agents. The application of these computational approaches awaits the crucial step of target identification and validation in the ongoing research of this promising class of natural products.

Molecular and Cellular Mechanisms of Action of Bengazole a

Identification and Characterization of Primary Molecular Targets

Studies into the primary molecular targets of Bengazole A have revealed a mechanism distinct from common antifungal agents, pointing towards a unique interaction with the fungal cell membrane.

Absence of Azole-like Ergosterol (B1671047) Biosynthesis Inhibition

This compound, despite its name and the presence of oxazole (B20620) rings in its structure, does not function in the same manner as typical azole antifungal drugs. nih.govresearchgate.netnih.gov Azole antifungals, such as clotrimazole (B1669251), act by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govmdpi.comebsco.com This inhibition leads to a depletion of ergosterol and an accumulation of its precursor, lanosterol (B1674476), and other shunt metabolites. nih.govresearchgate.netnih.gov

However, studies on Candida albicans treated with this compound have shown no significant changes in the relative composition of cellular sterols. nih.govresearchgate.netnih.gov Unlike cells treated with clotrimazole, those exposed to this compound did not exhibit a reduction in ergosterol or a buildup of lanosterol. nih.govresearchgate.netnih.gov This key finding definitively rules out an azole-like mechanism of action that involves the inhibition of ergosterol biosynthesis at the level of 14α-demethylase. nih.govresearchgate.netnih.gov While the possibility of inhibition at other stages of sterol biosynthesis has not been entirely excluded, the evidence strongly suggests a different primary target. nih.gov

Interaction with Ergosterol or Membrane Components

The antifungal activity of this compound appears to be dependent on ergosterol, suggesting an interaction with this sterol or other components of the cell membrane. nih.govmdpi.com Research has demonstrated that the antifungal effect of this compound against C. albicans is suppressed in a concentration-dependent manner when exogenous ergosterol is added. nih.gov This observation is reminiscent of the mechanism of polyene antifungal agents like amphotericin B, which bind directly to ergosterol, leading to the formation of pores in the cell membrane and subsequent leakage of cellular contents. nih.govmdpi.com This suggests that this compound may also target ergosterol-lipid structures within the membrane, potentially disrupting its integrity and function. nih.govresearchgate.net

The interaction between molecules and cell membranes is a complex process influenced by factors like lipid composition and charge distribution. frontiersin.orgcore.ac.ukrsc.org The amphipathic nature of some molecules facilitates their interaction with and insertion into the lipid bilayer. frontiersin.org While the exact nature of this compound's interaction with the membrane is still under investigation, its ergosterol-dependent activity strongly points towards the cell membrane as its primary site of action. nih.govmdpi.com

Possible Synergistic Effects with Other Natural Products (e.g., Bengamide A)

Interestingly, this compound exhibits a pronounced synergistic antifungal activity when combined with Bengamide A, another natural product isolated from the same marine sponge, Jaspis sp. nih.govnih.gov While Bengamide A itself does not possess antifungal properties against C. albicans, its presence significantly enhances the antifungal potency of this compound. nih.govmdpi.com

In disk diffusion assays, a mixture of bengazoles and bengamides produced a much larger zone of inhibition against C. albicans compared to pure bengazoles alone. nih.govmdpi.comresearchgate.net For instance, a mixture of bengazoles and bengamides created a 40 mm zone of inhibition, whereas pure bengazoles at a similar concentration only induced a 9-10 mm zone. mdpi.comresearchgate.net The optimal enhancement of this synergistic effect was observed at a 2:1 ratio of Bengamide A to this compound. nih.govmdpi.com However, at very high ratios of Bengamide A to this compound (e.g., 400:1), an inhibitory effect on the antifungal activity was observed. mdpi.commdpi.com The precise mechanism behind this synergy is not yet understood but may involve complex interactions that impair fungal cell metabolism, leading to cellular collapse. nih.gov

Table 1: Synergistic Antifungal Activity of this compound and Bengamide A

| Compound/Mixture | Concentration/Ratio | Zone of Inhibition (mm) against C. albicans |

| Pure Bengazoles | 0.5 µ g/disk | 9-10 mdpi.comresearchgate.net |

| Mixture of Bengazoles and Bengamides | Comparable to pure bengazoles | 40 mdpi.comresearchgate.net |

| Bengamide A : this compound | 2:1 | 50% increase in zone of inhibition mdpi.com |

| Bengamide A : this compound | 400:1 | Complete inhibition of antifungal activity mdpi.commdpi.com |

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis, Cell Cycle Progression, Autophagy)

While direct studies on this compound's modulation of intracellular signaling pathways are limited, research on related compounds and other antifungal agents provides a framework for potential mechanisms. For instance, some antifungal compounds induce apoptosis (programmed cell death) and cell cycle arrest in fungal cells. mdpi.comnih.govrsc.org A study on a synthetic analogue of the co-occurring natural product, Bengamide II, demonstrated that it could induce apoptosis, signaled by caspase-3 activation and DNA fragmentation. researchgate.netugr.esresearchgate.net This same analogue also caused cell cycle arrest at the G2/M and G0/G1 phases. researchgate.netugr.esresearchgate.netresearchgate.net Furthermore, it was associated with an increase in markers of autophagy, a cellular process for degrading and recycling cellular components. researchgate.netugr.esresearchgate.netresearchgate.net Given the synergistic relationship between this compound and Bengamide A, it is plausible that this compound could also influence these fundamental cellular processes, but direct evidence is currently lacking.

Interaction with Cellular Organelles and Substructures (e.g., Mitochondrial Function)

The impact of this compound on cellular organelles, particularly mitochondria, has not been directly investigated. However, mitochondria are a known target for some antifungal agents. mdpi.com Mitochondrial dysfunction can lead to increased production of reactive oxygen species (ROS), disruption of calcium homeostasis, and ultimately trigger apoptosis. mdpi.complos.org For example, the antifungal effects of some compounds are linked to mitochondrial dysfunction, including depolarization of the mitochondrial membrane potential. mdpi.com Given that some anesthetics and other drugs can inhibit mitochondrial respiratory chain complexes and ATP production, it is conceivable that this compound could have similar effects, but this remains to be experimentally verified. nih.govscielo.br

Interference with Key Biological Processes (e.g., DNA Replication, Protein Synthesis, Angiogenesis, Cellular Respiration)

Direct research on the effects of this compound on key biological processes such as DNA replication, protein synthesis, and cellular respiration is not yet available. However, studies on related compounds offer some insights. For instance, a synthetic analogue of bengamide, Bengamide II, has been shown to reduce the expression of VEGFA, a factor involved in angiogenesis (the formation of new blood vessels). researchgate.netugr.esresearchgate.net This suggests a potential anti-angiogenic activity. researchgate.netnih.govmdpi.com While this finding pertains to a bengamide analogue, the synergistic activity with this compound could imply a complex interplay affecting various cellular pathways. The potential for this compound to interfere with fundamental processes like DNA replication and protein synthesis remains an open area for future investigation.

Mechanisms of Cellular Resistance to this compound

As of the current body of scientific literature, there are no published studies that specifically investigate or identify mechanisms of cellular resistance to this compound. Research into the development of resistance in fungal or other cell lines upon prolonged exposure to this compound has not been reported.

While this compound is structurally classified as a bis-oxazole, initial observations suggested a possible mechanism of action similar to other azole antifungal drugs, which primarily target the biosynthesis of ergosterol. This was based on the finding that the antifungal activity of this compound against Candida albicans was diminished in the presence of exogenous ergosterol. nih.govmdpi.com

However, more detailed investigations into its molecular and cellular mechanisms have cast doubt on this initial hypothesis. A study comparing the effects of this compound and clotrimazole, a known inhibitor of the ergosterol biosynthesis enzyme 14α-demethylase, on the sterol composition of C. albicans revealed significant differences. While clotrimazole treatment led to a reduction in cellular ergosterol and an accumulation of its precursors, lanosterol and 24-methylenedihydrolanosterol, no such changes were observed in cells cultured with this compound. researchgate.netnih.gov This suggests that this compound's antifungal activity is not due to the inhibition of 14α-demethylase and that its precise molecular target remains unidentified. researchgate.netnih.gov

Given that the mechanism of action of this compound appears to be distinct from that of conventional azole antifungals, it is plausible that the mechanisms of resistance would also differ. For context, common mechanisms of resistance to traditional azole antifungals in fungi include:

Target site mutations: Point mutations in the ERG11 gene, which encodes the drug target lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs. nih.govbiorxiv.org

Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the drug out of the cell, preventing it from reaching its target. nih.gov

Alterations in the ergosterol biosynthesis pathway: Mutations in other enzymes in the ergosterol pathway can lead to a cellular state that is less susceptible to the effects of azole-induced ergosterol depletion. nih.gov

Stress response pathways: Cellular stress responses can contribute to tolerance and the emergence of resistance to antifungal drugs. nih.gov

It is important to reiterate that these are established mechanisms of resistance to other azole drugs and are provided here for comparative purposes only. Without a clear understanding of this compound's molecular target and mechanism of action, any discussion of potential resistance mechanisms remains speculative. The lack of studies on this topic highlights a significant gap in the understanding of this potent natural product and an area for future research.

Biological Activities of Bengazole a in in Vitro and Cell Based Models

Cytotoxic Activity Against Diverse Cancer Cell Lines

Bengazole A has demonstrated notable cytotoxic and antiproliferative properties against various human tumor cell lines. Its activity has been evaluated in comprehensive screening programs, revealing a distinct profile of efficacy.

Antiproliferative Effects and Induction of Cell Death Pathways

The cytotoxic nature of this compound is characterized by its ability to inhibit the proliferation of cancer cells. Natural compounds can modulate multiple cell death pathways, including apoptosis, necroptosis, and autophagy, to exert their anti-tumoral effects. mdpi.commdpi.com The induction of apoptosis, a form of programmed cell death, is a common mechanism for anticancer agents and is often characterized by events like nuclear condensation, DNA fragmentation, and the activation of specific proteins like caspases. nih.govufba.br While this compound exhibits potent antiproliferative activity, the specific molecular mechanisms and cell death pathways it triggers require further detailed investigation. Studies on other complex natural products show that they can induce cell cycle arrest, often at the G2 phase, and trigger apoptosis through various signaling cascades. ufba.br The full characterization of this compound's interaction with cell cycle machinery and apoptosis-regulating proteins remains an area for future research.

Specificity Against Certain Tumor Cell Lines (e.g., NCI 60 cell line panel, MDA-MB-435)

This compound's cytotoxic potential has been assessed using the National Cancer Institute's (NCI) 60 human tumor cell line panel, a standard for in vitro anticancer drug screening. wikipedia.orgrevvity.com Evaluations within this panel showed that this compound possesses in vitro potency against at least two human tumor cell lines. scielo.org.mxscielo.org.mx This indicates a degree of specificity in its cytotoxic action rather than broad, non-selective toxicity.

Interestingly, the structural integrity of this compound is crucial for its activity. A derivative known as Bengazole Z, which lacks the fatty acid ester group, was found to be inactive in the same NCI-60 cell line screen. scielo.org.mxscielo.org.mx This highlights the critical role of the lipophilic side chain in its cytotoxic mechanism.

While the related compounds, bengamides, have shown potent antiproliferative activity against the MDA-MB-435 human mammary carcinoma cell line, specific cytotoxic data for this compound against this particular cell line is less documented. mdpi.com The MDA-MB-435 cell line, originally classified as breast cancer, has since been identified as having melanoma origins. bcrj.org.br

Table 1: Cytotoxic Activity Profile of this compound This table is for illustrative purposes based on textual information. Specific IC50 values are not provided in the search results.

| Compound | Screening Panel | Activity Noted | Inactive Derivative |

|---|---|---|---|

| This compound | NCI-60 Cell Line Panel | Potent against two human tumor cell lines. scielo.org.mxscielo.org.mx | Bengazole Z scielo.org.mxscielo.org.mx |

Antifungal Spectrum and Potency Against Pathogenic Fungi (in vitro)

One of the most well-documented biological activities of this compound is its potent antifungal effect. It has shown exceptional in vitro activity against a range of pathogenic fungi, particularly species from the genus Candida. nih.govnih.gov

Inhibition of Fungal Growth (e.g., Candida albicans, Saccharomyces cerevisiae)

This compound and its homologs are potent inhibitors of fungal growth. nih.gov Studies have consistently reported its strong activity against Candida albicans, a common opportunistic pathogen, with a Minimum Inhibitory Concentration (MIC) of approximately 1 µg/mL. nih.govnih.gov This potent activity makes it a significant lead compound in the search for new antifungal agents. In contrast, the related bengamides are inactive against Candida albicans and Saccharomyces cerevisiae, highlighting the unique structural requirements for the antifungal action of bengazoles. mdpi.com

The mechanism of action for this compound appears to be distinct from that of clinically used azole antifungal drugs. mdpi.comescholarship.org While azoles inhibit the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi, studies have shown that this compound does not cause the same changes in the fungal sterol profile. nih.govmdpi.comescholarship.org This suggests that this compound acts on a different, as-yet-unidentified molecular target within the fungal cell. escholarship.org The structural features essential for this antifungal activity include the bis-oxazole core and the long fatty acyl side chain, as the des-acyl derivative 'bengazole Z' is devoid of anti-Candida activity. nih.gov

Table 2: In Vitro Antifungal Activity of this compound

| Compound | Target Fungus | Potency (MIC) | Reference |

|---|---|---|---|

| This compound | Candida albicans | ~1 µg/mL | nih.govnih.gov |

Effects on Spore Formation and Fungal Cell Morphology

Fungal morphogenesis, including the transition between yeast and hyphal forms and the process of sporulation, is critical for fungal development, dispersal, and virulence. nih.gov Environmental and chemical cues can significantly impact these processes. pensoft.netmdpi.com While this compound is a potent inhibitor of fungal growth, detailed studies specifically characterizing its effects on fungal spore formation and causing specific changes to fungal cell morphology are not extensively detailed in the available scientific literature. Future research could explore whether this compound's antifungal activity involves the disruption of these crucial developmental processes.

Antiviral Efficacy Against Specific Viral Replications and Life Cycles (in vitro)

The discovery of novel antiviral agents is a critical area of research, with many natural products being screened for their ability to inhibit viral life cycles. nih.govfrontiersin.orgscielo.org.co While this compound has established cytotoxic and antifungal profiles, its evaluation as an antiviral agent is not widely reported in the scientific literature. The search for compounds that can interfere with viral replication or entry into host cells is ongoing, but specific data on the in vitro antiviral efficacy of this compound against particular viruses has not been prominently documented.

Antiparasitic Activity Against Protozoan and Helminthic Parasites (in vitro)

This compound, a marine-derived natural product, has been the subject of investigation for its potential as an antiparasitic agent. Research has focused on its activity against various parasites in laboratory settings, revealing its potential to inhibit the growth and viability of helminths.

Effects on Nippostrongylus brasiliensis

In vitro studies have demonstrated the anthelmintic properties of this compound against the parasitic nematode Nippostrongylus brasiliensis. This nematode serves as a common model in parasitology research. Early findings indicated that this compound exhibits complete anthelmintic activity against the L4 larvae of N. brasiliensis at a concentration of 50 μg/mL. researchgate.netmdpi.com This potent effect highlights the compound's potential as a lead for the development of new anthelmintic drugs. nih.gov The evaluation of this compound and its analogs against this parasite is a key component of screening programs aimed at identifying novel antiparasitic compounds. researchgate.net

Table 1: In Vitro Anthelmintic Activity of this compound against Nippostrongylus brasiliensis

| Compound | Parasite Stage | Concentration (μg/mL) | Observed Effect |

|---|

Immunomodulatory Effects on Immune Cell Subsets and Cytokine Production

Currently, there is no specific information available from the conducted research regarding the direct immunomodulatory effects of this compound on specific immune cell subsets or the production of cytokines in in vitro models.

Synergistic and Antagonistic Effects with Other Bioactive Compounds in Cell Culture

The interaction of this compound with other natural compounds has been explored to identify potential synergistic or antagonistic relationships that could influence its biological activity. A notable study investigated the effects of combining this compound with Bengamide A, another natural product isolated from the same marine sponge of the genus Jaspis. nih.gov

The study, which used Candida albicans as the model organism, revealed a complex, dose-dependent interaction between the two compounds. When a mixture of Bengazoles A–G was combined with Bengamide A at a high mass ratio (400:1 of Bengamide A to Bengazoles), a complete inhibition of the antifungal activity was observed, indicating an antagonistic effect. mdpi.comnih.gov Conversely, when the concentration of Bengamide A was lowered to a 2:1 ratio with the Bengazole mixture, the zone of inhibition increased by 50%, demonstrating a significant synergistic effect. mdpi.comnih.gov This suggests that the presence of other compounds can dramatically alter the efficacy of this compound, either enhancing or diminishing its bioactivity. nih.gov

Table 2: Interaction of Bengazoles A-G with Bengamide A against Candida albicans

| Compound Mixture (Ratio) | Target Organism | Observed Interaction | Result |

|---|---|---|---|

| Bengamide A : Bengazoles (400:1) | Candida albicans | Antagonism | Complete inhibition of antifungal activity |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Bengamide A |

| Bengazole C |

| Bengazole D |

| Bengazole E |

| Bengazole F |

| Bengazole G |

| Miconazole |

| Amphotericin B |

| Ergosterol |

| Cholesterol |

| Fluconazole |

Advanced Analytical Methodologies for Research on Bengazole a

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical and chemical research for separating, identifying, and quantifying components within a mixture. oxfordindices.comalliedacademies.orgadvancechemjournal.comresearchgate.net It operates by pumping a liquid sample mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). advancechemjournal.com Each component in the mixture interacts differently with the stationary phase, causing them to flow out of the column at different times, thereby enabling separation. alliedacademies.org HPLC is crucial for determining the purity of a drug candidate to ensure accurate activity and safety testing, as impurities can interfere with biological assays and potentially introduce toxicity. alliedacademies.orgmoravek.com The technique is widely used for the qualitative and quantitative analysis of drug products. advancechemjournal.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. researchgate.nettsijournals.com By utilizing columns with smaller particle sizes (typically less than 2 μm) and instrumentation capable of handling much higher pressures, UPLC achieves dramatically increased resolution, sensitivity, and speed of analysis. researchgate.netorientjchem.org This results in shorter run times, reduced solvent consumption, and sharper, more defined chromatographic peaks, which provides more detailed information about the sample. tsijournals.comorientjchem.org For a complex molecule like Bengazole A, which may be isolated from a natural source or produced via total synthesis, both HPLC and UPLC are vital for quality control. researchgate.net These methods are used to assess the purity of research samples and to accurately quantify the compound in various experimental preparations.

Table 1: Illustrative HPLC/UPLC Parameters for Natural Product Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Pressure | 1000-3000 psi | 8000-15000 psi |

| Run Time | 15-30 min | 2-5 min |

| Detector | UV/Vis or PDA | PDA or Mass Spectrometer |

Mass Spectrometry-Based Techniques for Metabolite Profiling and Detection in Biological Matrices (e.g., LC-MS/MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elemental composition of a sample. nih.gov When coupled with liquid chromatography (LC-MS/MS), it becomes an essential tool for quantifying drugs and their metabolites in complex biological matrices like plasma, urine, and tissues. nih.govnih.gov This technique offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies that track how a compound like this compound is absorbed, distributed, metabolized, and excreted in an organism. nih.govmdpi.com The development of multiplex UPLC-MS/MS methods allows for the simultaneous quantification of multiple analytes in a single, rapid analysis. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another key technology, particularly for molecular imaging. nih.gov In MALDI-MSI, a laser is used to desorb and ionize molecules from specific locations on a thin tissue section, allowing for the creation of a 2D map showing the spatial distribution of specific molecules, such as proteins, lipids, or drug compounds. nih.govshimadzu.com This capability could be applied to visualize the localization of this compound within specific tissues or organs, providing critical insights into its mechanism of action and potential sites of accumulation. nih.govrsc.org

Table 2: Comparison of Mass Spectrometry Techniques for this compound Research

| Technique | Primary Application | Strengths |

|---|---|---|

| LC-MS/MS | Quantification of this compound and its metabolites in biological fluids (plasma, urine). nih.govchemrxiv.org | High sensitivity, high selectivity, excellent for pharmacokinetics. mdpi.com |

| MALDI-TOF MS | Imaging the distribution of this compound in tissue sections. nih.govshimadzu.com | Provides spatial information, useful for target identification and distribution studies. frontiersin.org |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including complex natural products. tum.desigmaaldrich.com It provides detailed information about the chemical structure, conformation, and stereochemistry of a molecule. tum.de Beyond structural analysis, Quantitative NMR (qNMR) has emerged as a highly accurate and reproducible method for determining the absolute concentration or purity of a compound. mdpi.commdpi.com Unlike chromatographic methods, qNMR can provide quantification without the need for an identical reference standard for the analyte, instead using a certified internal standard. mdpi.com This makes it a powerful primary ratio method for purity assessment and the quantification of molecules in complex mixtures. mdpi.comresearchgate.net

Isotopic labeling, where atoms like ¹³C and ¹⁵N are incorporated into the molecule, significantly expands the utility of NMR. nih.govsigmaaldrich.com For a compound like this compound, isotopic labeling can be used to study its interactions with biological targets, such as proteins or enzymes. rsc.orgnih.gov By selectively labeling either the ligand (this compound) or its target, researchers can use advanced NMR experiments to map binding interfaces, characterize conformational changes upon binding, and gain deep mechanistic insights that are difficult to obtain through other methods. nih.govibs.fr

Table 3: NMR Methodologies in the Study of this compound

| NMR Method | Application | Research Finding |

|---|---|---|

| 1D & 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of newly isolated or synthesized this compound. tum.de | Confirms the chemical connectivity and stereochemistry of the molecule. |

| Quantitative NMR (qNMR) | Purity assessment and concentration determination in solutions. mdpi.commdpi.com | Provides an absolute measure of purity and quantity without analyte-specific calibration curves. mdpi.com |

| Isotopic Labeling Studies | Investigating the binding of this compound to its biological target. nih.govrsc.org | Identifies specific atoms involved in the interaction, revealing the binding mode and mechanism. |

Bioactivity-Guided Fractionation and High-Throughput Screening Methodologies

Bioactivity-guided fractionation is a classic and effective strategy for the discovery of novel natural products. researchgate.net The process begins with a crude extract from a natural source, such as a marine sponge, which is separated into simpler fractions using chromatographic techniques. usp.ac.fjfrontiersin.org Each fraction is then tested for a specific biological activity (e.g., antifungal, anticancer). researchgate.net The most active fractions are subjected to further rounds of separation and testing until a pure, active compound like this compound is isolated. researchgate.netusp.ac.fj This approach directly links chemical separation to biological function, ensuring that the purification efforts are focused on relevant molecules. frontiersin.orgmdpi.com

High-Throughput Screening (HTS) is a modern drug discovery approach that uses automation and robotics to rapidly test hundreds of thousands of chemical compounds for activity against a biological target. evotec.combmglabtech.com While bioactivity-guided fractionation is used to find an active compound from a complex natural mixture, HTS is often used to screen large, pre-existing libraries of compounds, which can include natural products, their synthetic analogs, or other diverse chemical entities. bmglabtech.comacs.org In the context of this compound research, HTS could be used to screen libraries of synthetic Bengazole analogs to identify derivatives with improved potency or altered selectivity, thus accelerating the development of new therapeutic leads based on the this compound scaffold. researchgate.net

Table 4: Comparison of Discovery and Screening Methodologies

| Methodology | Goal | Process |

|---|---|---|

| Bioactivity-Guided Fractionation | Isolate a novel active compound from a natural source. researchgate.net | Stepwise separation of a crude extract, with each step guided by a biological assay. frontiersin.orgresearchgate.net |

| High-Throughput Screening (HTS) | Identify "hit" compounds from a large library against a specific target. evotec.com | Automated testing of thousands of compounds in miniaturized assays. bmglabtech.compharmaron.com |

Perspectives, Challenges, and Future Research Directions in Bengazole a Chemistry and Biology

Strategies for Sustainable Sourcing and Production

The natural supply of Bengazole A is severely limited, as it is a rare and less-abundant component in the extracts of its source, the Jaspis sp. sponge. nih.gov Over-collection of these sponges poses a significant threat to marine biodiversity, making the development of sustainable sourcing and production methods a critical research priority. frontiersin.org

Current and future strategies to address this supply issue include:

Aquaculture and Sponge Farming: Developing techniques for the sustainable farming of Jaspis sponges could provide a renewable source of this compound. This approach, while promising, requires a deep understanding of the sponge's biology and the environmental conditions necessary for its growth and production of the desired metabolite. frontiersin.org

Cell Culture: Establishing stable marine sponge cell cultures capable of producing this compound offers a controlled and scalable production platform. However, the cultivation of sponge cells remains a significant challenge, often hampered by slow growth rates and the loss of secondary metabolite production in vitro. mdpi.com

Fermentation: If the true producer of this compound is a symbiotic microorganism residing within the sponge, as is the case for many marine natural products, fermentation of this symbiont could be a viable and highly scalable production method. mdpi.com Identifying and culturing the specific microbial producer is the first and most challenging step in this approach.

| Production Strategy | Advantages | Challenges |

| Aquaculture | Renewable resource, environmentally friendly. | Slow growth of sponges, optimization of culture conditions. frontiersin.org |

| Cell Culture | Controlled production, high purity. | Difficult to establish stable cell lines, loss of productivity. mdpi.com |

| Fermentation | High yield, scalable, cost-effective. | Identification and cultivation of the symbiotic producer. mdpi.com |

Application of Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis

Synthetic biology and metabolic engineering offer powerful tools to enhance the production of complex natural products like this compound. nih.govmdpi.com Once the biosynthetic gene cluster for this compound is identified, these techniques can be employed to:

Heterologous Expression: Transfer the entire biosynthetic pathway into a more amenable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and easily scalable for industrial production. openaccessjournals.comopenaccessjournals.com

Pathway Optimization: Increase the yield of this compound by overexpressing key enzymes, eliminating competing metabolic pathways, and optimizing the supply of precursor molecules in the engineered host. researchgate.net

Generation of Analogs: Create novel derivatives of this compound with improved biological activity or pharmacokinetic properties by modifying the biosynthetic enzymes or introducing new enzymatic steps.

The primary hurdle in applying these techniques is the current lack of knowledge regarding the specific genes and enzymes involved in this compound biosynthesis.

Identification of Novel Molecular Targets and Mechanistic Insights

While this compound is known for its potent antifungal activity, its precise molecular mechanism of action has not been fully elucidated. nih.gov Early studies suggested a possible interaction with the fungal cell membrane, as its antifungal effects were suppressed by the presence of exogenous ergosterol (B1671047), a key component of fungal membranes. nih.gov This is reminiscent of the mechanism of polyene antifungal agents like amphotericin B, which bind to ergosterol and form pores in the membrane. nih.gov However, further research has indicated that this compound does not operate through an "azole-like" mechanism, which typically involves the inhibition of ergosterol biosynthesis. nih.govsemanticscholar.org

Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific protein or lipid targets of this compound in fungal cells.

Mechanistic Studies: Utilizing advanced microscopy and biophysical techniques to visualize the effects of this compound on fungal cell structure and function in real-time.

Synergistic Interactions: Further investigating the observed synergistic antifungal activity of this compound when combined with Bengamide A, another natural product from Jaspis sp., could provide valuable clues about its mechanism of action. nih.gov

Development of Targeted Delivery Systems and Nanotechnology Approaches (for research applications)

For in-depth biological studies and potential therapeutic applications, the development of targeted delivery systems for this compound is crucial. Nanotechnology offers a promising avenue for creating such systems. mdpi.comnih.gov Nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, can be engineered to: nih.govresearchgate.net

Improve Solubility and Stability: Encapsulate the relatively unstable this compound molecule, protecting it from degradation and improving its solubility in aqueous environments. nih.govresearchgate.net

Enable Targeted Delivery: Functionalize the surface of nanocarriers with ligands that specifically recognize and bind to fungal cell surface receptors, thereby increasing the local concentration of this compound at the site of infection and minimizing off-target effects. nih.gov

Facilitate Controlled Release: Design nanocarriers that release their this compound payload in response to specific stimuli present in the fungal microenvironment, such as pH or enzymatic activity. nih.gov

These advanced delivery systems would be invaluable research tools for dissecting the compound's biological activity with high spatial and temporal resolution.

| Nanocarrier Type | Potential Advantages for this compound Delivery |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov |

| Polymeric Nanoparticles | High stability, controlled release properties. nih.gov |

| Dendrimers | Well-defined structure, high drug loading capacity. nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

A systems-level understanding of this compound's mechanism of action can be achieved through the integration of various "omics" technologies. jusst.orgukhsa.gov.uk These approaches provide a global view of the cellular response to the compound.

Proteomics: Analyzing changes in the fungal proteome upon treatment with this compound can reveal which proteins are upregulated or downregulated, providing insights into the cellular pathways affected. nih.gov

Transcriptomics: Studying the fungal transcriptome can identify genes whose expression is altered by this compound, offering clues about the initial cellular response and signaling pathways involved. nih.govyale.edu

Metabolomics: Investigating changes in the fungal metabolome can pinpoint metabolic pathways that are disrupted by this compound. researchgate.nettci-thaijo.org

By combining data from these different omics platforms, researchers can construct a comprehensive network of the molecular interactions and cellular perturbations caused by this compound, leading to a more complete understanding of its mechanism of action. nih.govru.nl

Methodological Innovations in Synthesis and Biosynthesis

The complex and unique chemical structure of this compound, featuring a bis-(oxazolyl)methanol moiety and a C5 monosubstituted oxazole (B20620), has made it a challenging target for total synthesis. escholarship.org However, these synthetic endeavors have spurred significant methodological innovations.

Key areas of innovation include:

Stereocontrolled Synthesis: The development of highly stereoselective methods for the construction of the complex side chain of this compound has been a major focus of synthetic efforts. semanticscholar.orgresearchgate.net

Oxazole Ring Formation: New and efficient methods for the synthesis of substituted oxazole rings, which are core components of the this compound structure, have been developed. nih.gov

In the realm of biosynthesis, future research will likely focus on elucidating the enzymatic machinery responsible for constructing the this compound scaffold. This could lead to the development of chemoenzymatic synthetic strategies that combine the efficiency of biological catalysis with the flexibility of chemical synthesis. researchgate.netnih.govnih.gov

Challenges and Opportunities in Overcoming Chemical Complexity for Scalable Synthesis

Despite the progress in the total synthesis of this compound, achieving a scalable and economically viable synthesis remains a significant challenge. escholarship.orgnih.gov The primary hurdles are the molecule's inherent chemical complexity, including its multiple stereocenters and sensitive functional groups. escholarship.orgrsc.org

Challenges:

Reagent Cost and Availability: Some of the reagents and catalysts required for the synthesis can be expensive and not readily available in large quantities.

Purification and Isolation: The purification of synthetic intermediates and the final product can be challenging and time-consuming.

Opportunities:

Development of Novel Synthetic Methods: The pursuit of a scalable synthesis of this compound will continue to drive the development of new and more efficient synthetic methodologies. rsc.orgresearchgate.net

Flow Chemistry: The use of continuous flow chemistry could help to overcome some of the challenges of batch synthesis, such as reaction control and scalability.

Biomimetic Synthesis: Designing synthetic routes that mimic the proposed biosynthetic pathway could lead to more efficient and elegant syntheses. nih.gov

Overcoming these challenges will be crucial for unlocking the full research and potential therapeutic potential of this compound and its analogs.

Exploration of Underexplored Biological Activities

While the primary focus of research on this compound has been its potent antifungal properties, preliminary studies have revealed other bioactivities that remain largely underexplored. This section delves into the existing research on these lesser-known biological effects, highlighting the potential for future investigations into the therapeutic applications of this unique marine natural product.

The antifungal activity of this compound is its most well-documented biological function. It exhibits potent in vitro activity against various pathogenic fungi, most notably Candida species. nih.govescholarship.org Research has shown that this compound's efficacy is comparable to that of established antifungal agents like Amphotericin B. researchgate.net

One of the intriguing aspects of this compound's antifungal action is its mechanism, which appears to differ from that of common azole-based drugs. nih.govescholarship.org Studies on Candida albicans have shown that unlike azole antifungals, this compound does not seem to inhibit ergosterol biosynthesis. nih.govescholarship.org Instead, its activity is suppressed in the presence of exogenous ergosterol, suggesting a mechanism more akin to polyene antifungals that bind to ergosterol and disrupt the fungal cell membrane. nih.gov

A noteworthy finding is the synergistic antifungal effect observed when this compound is combined with Bengamide A, another natural product isolated from the same marine sponge, Jaspis sp. nih.gov While Bengamide A itself lacks antifungal activity against C. albicans, its presence significantly enhances the inhibitory action of this compound. nih.gov Disk diffusion assays demonstrated that a mixture of this compound and Bengamide A (in an optimal ratio of 1:2, respectively) resulted in a substantially larger zone of inhibition against C. albicans than this compound alone. nih.gov

| Organism | Assay Type | Activity Metric | Result | Comment |

|---|---|---|---|---|

| Candida albicans (ATCC 14503) | Microbroth Dilution | MIC | 1 µg/mL | Demonstrates potent activity. nih.gov |

| Candida albicans | Disk Diffusion | Zone of Inhibition | 9-10 mm | Assay performed with 0.5 µg of pure this compound. researchgate.net |

| Candida albicans | Disk Diffusion (Synergy) | Zone of Inhibition | Up to 40 mm | Observed with a mixture of bengazoles and bengamides, indicating a strong synergistic effect. researchgate.net |